Crabescein

Descripción general

Descripción

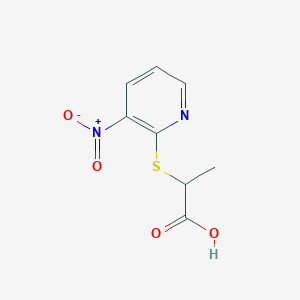

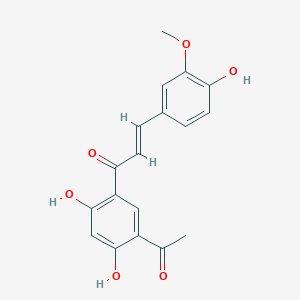

Crabescein is a natural compound that has been found to have potential applications in scientific research. It is a marine-derived pigment that is produced by certain species of crabs, and has been shown to have a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Cancer Research and Risk Assessment : CRAB is a text mining tool used in cancer risk assessment and research. It supports scientific discovery by analyzing scientific data and generating chemical-specific toxicological literature profiles, making it a valuable asset in cancer research (Korhonen et al., 2012); (Silins et al., 2014).

Biochemistry and Immunology : Crabescein, identified as a fluorescein derivative, is used in biochemistry for reporting the rotational correlation time of the immunoglobulin G (IgG) segment to which it is covalently bound. This application is crucial in understanding protein dynamics and interactions (Packard et al., 1986).

Ecotoxicology : The Green crab Carcinus maenas, associated with Crabescein research, serves as a reliable model for ecotoxicology studies and environmental quality assessment. It's especially useful in biomarker-based research (Rodrigues & Pardal, 2014).

Protein Stability and Aggregation : CRABP I, a variant of Crabescein, facilitates the in vivo fluorescent labeling of proteins. This application is significant for monitoring protein stability and aggregation in bacterial cells, providing insights into cellular processes and protein function (Ignatova & Gierasch, 2004).

Molecular Biology : In molecular biology, research involving CRABP-II, an isoform of CRABP, focuses on its expression during mouse embryogenesis and in adult skin. This indicates its potential role in cellular differentiation and development (Giguère et al., 1990).

Antimicrobial Research : Tachyplesin, derived from horseshoe crab hemocytes, is known for its antimicrobial properties. It inhibits the growth of both Gram-negative and -positive bacteria, suggesting its role as a self-defense antimicrobial peptide (Nakamura et al., 1988).

Metabolic Regulation : Studies on crabs like Neohelice granulata indicate that melatonin affects metabolic regulation by inhibiting hyperglycemic hormone gene expression, leading to hyperglycemia (Maciel et al., 2014).

Propiedades

IUPAC Name |

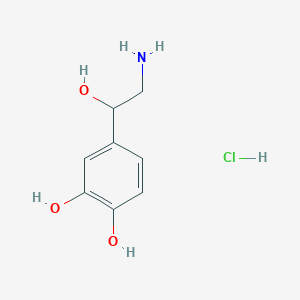

4-(3-hydroxy-6-oxoxanthen-9-yl)-1-N,3-N-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S2/c28-15-2-5-18-21(12-15)32-22-13-16(29)3-6-19(22)23(18)17-4-1-14(24(30)26-7-9-33)11-20(17)25(31)27-8-10-34/h1-6,11-13,28,33-34H,7-10H2,(H,26,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZINWHUVTCOTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCS)C(=O)NCCS)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144627 | |

| Record name | Crabescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Crabescein | |

CAS RN |

102072-98-0 | |

| Record name | Crabescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102072980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crabescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)